Lipophilicity Differentiation: (2-Cyclopentylethyl)hydrazine Exhibits Higher Calculated LogP than (2-Phenylethyl)hydrazine (Phenelzine)
The calculated octanol-water partition coefficient (XLogP3) for (2-Cyclopentylethyl)hydrazine is 1.6, indicating moderate lipophilicity [1]. In comparison, the structurally related (2-phenylethyl)hydrazine (phenelzine) has a calculated LogP of 1.0 [2], reflecting its more polar aromatic character. This quantitative difference suggests that (2-Cyclopentylethyl)hydrazine will exhibit increased membrane permeability and altered tissue distribution profiles relative to the phenyl analog.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | (2-Phenylethyl)hydrazine (Phenelzine): 1.0 |
| Quantified Difference | 0.6 log units (approx. 4-fold higher partitioning into octanol) |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
This property directly influences experimental design for cell-based assays and in vivo studies, as a more lipophilic compound may require different solvent systems or dosing regimens.
- [1] PubChem. (2025). Compound Summary: (2-Cyclopentylethyl)hydrazine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/20121239 View Source
- [2] PubChem. (2025). Compound Summary: Phenelzine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3678 View Source
